These properties of Mal-amido-PEG8-NHS ester make it a valuable tool for several scientific research applications:
Mal-amido-PEG8-NHS ester can be used to attach polyethylene glycol (PEG) moieties to proteins. PEGylation, as this process is called, offers several advantages:
Mal-amido-PEG8-NHS ester is a specialized compound primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound consists of a polyethylene glycol (PEG) moiety that enhances solubility and biocompatibility, making it suitable for various biological applications. The molecular formula for Mal-amido-PEG8-NHS ester is C₃₀H₄₇N₃O₁₅, with a molecular weight of 689.71 g/mol. Its structure features a maleimide group and an N-hydroxysuccinimide (NHS) ester, which are critical for its reactivity and utility in conjugation reactions .
Mal-amido-PEG8-NHS ester acts as a bridge between two molecules in a bioconjugation reaction. The NHS ester group first reacts with the primary amine of a biomolecule, forming an amide bond. The resulting biomolecule-PEG conjugate then reacts with a thiol-containing molecule via the maleimide group, forming a stable thioether bond []. This creates a covalently linked biomolecule-PEG-drug or biomolecule-PEG-targeting moiety conjugate.
The PEG spacer plays a crucial role by increasing the water solubility of the conjugated molecule and reducing aggregation, improving its biocompatibility and efficacy.
As a PROTAC linker, Mal-amido-PEG8-NHS ester plays a crucial role in the targeted degradation of specific proteins within cells. PROTACs utilize the ubiquitin-proteasome system to selectively degrade target proteins by linking them to E3 ubiquitin ligases. The presence of this linker allows for the precise spatial and temporal control of protein degradation, which is valuable in therapeutic contexts, especially in cancer research .
The synthesis of Mal-amido-PEG8-NHS ester typically involves several key steps:
Mal-amido-PEG8-NHS ester has diverse applications, including:
Studies involving Mal-amido-PEG8-NHS ester focus on its interactions with various biomolecules. These studies assess:
Several compounds share structural or functional similarities with Mal-amido-PEG8-NHS ester. Here are some notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Maleimide PEG Linker | Contains maleimide group; used for thiol conjugation | Simpler structure without NHS functionality |
PEG Linker | Basic PEG structure; enhances solubility | Lacks reactive groups for specific conjugation |
NHS Ester Linker | Contains NHS functionality; reacts with amines | Does not include maleimide for thiol interactions |
Mal-PEG4-NHS Ester | Shorter PEG chain; used similarly in bioconjugation | Less hydrophilic than Mal-amido-PEG8-NHS ester |
Mal-amido-PEG8-NHS ester stands out due to its dual functionality as both a maleimide and an NHS ester, enabling versatile applications in bioconjugation and PROTAC synthesis while maintaining enhanced solubility due to its longer PEG chain .
Heterobifunctional crosslinkers represent a cornerstone of modern bioconjugation, enabling precise covalent linkage between distinct biomolecular targets. These reagents possess two chemically distinct reactive groups, allowing sequential or orthogonal conjugation strategies. Their utility spans antibody-drug conjugates (ADCs), protein labeling, and oligonucleotide functionalization, where controlled spacing and stability are critical. Unlike homobifunctional crosslinkers (e.g., DSS), heterobifunctional systems minimize unwanted polymerization, ensuring selective conjugation of target molecules.
Key Advantages of Heterobifunctional Crosslinkers
Property | Significance |
---|---|
Dual reactivity | Enables sequential conjugation (e.g., NHS ester → maleimide) |
Orthogonal chemistry | Compatible with bioorthogonal reactions (e.g., SPAAC, CuAAC) |
Spacer flexibility | PEG chains enhance solubility and reduce steric hindrance |
Stability control | Tunable hydrolysis rates for NHS esters and maleimide stability |
Polyethylene glycol (PEG) linkers have undergone significant evolution since their introduction in the 1970s. Early PEG derivatives served as simple hydrophilic spacers, but modern variants incorporate advanced functionalities:
Historical Milestones in PEG Linker Development
Era | Innovation | Application |
---|---|---|
1970s | Linear PEG homopolymers | Protein solubility enhancement |
1990s | Monodisperse PEGs | ADC linker development |
2010s | Branched/cyclic PEGs | Improved drug delivery profiles |
2020s | Cleavable PEGs | Targeted release systems |
Mal-amido-PEG8-NHS ester (CAS 756525-93-6) is a heterobifunctional crosslinker comprising:
Structural Features
Component | Function | Reactivity |
---|---|---|
NHS ester | Amine conjugation | pH-dependent hydrolysis |
Maleimide | Thiol conjugation | Sensitive to pH >7.5 |
PEG8 spacer | Solubility enhancement | Non-reactive, flexible chain |
Mal-amido-PEG8-NHS ester has become indispensable in:
The maleimide moiety constitutes the sulfhydryl-reactive terminus of Mal-amido-PEG8-NHS ester, characterized by a five-membered ring structure containing two carbonyl groups in cis-configuration [23] [24]. This functional group demonstrates exceptional selectivity for thiol groups through Michael addition chemistry, forming stable thioether linkages that resist reduction-mediated cleavage [23] [25]. The maleimide group exhibits optimal reactivity within the pH range of 6.5 to 7.5, where thiol nucleophilicity is maximized while competing hydrolysis reactions remain minimal [23] [32].
The electron-withdrawing nature of the carbonyl groups enhances the electrophilic character of the alkene carbons, facilitating rapid conjugation with cysteine residues present in proteins and peptides [25]. Under physiological conditions, maleimide-thiol conjugation proceeds with rate constants approximately 1,000 times greater than competing amine reactions, ensuring high selectivity for sulfhydryl targets [25]. The resulting thiosuccinimide bond demonstrates remarkable stability, with hydrolysis half-lives exceeding 200 hours at pH 7.4 and 37°C for simple alkyl derivatives [41].
The polyethylene glycol component of Mal-amido-PEG8-NHS ester comprises eight ethylene oxide units, creating a flexible hydrophilic spacer with distinctive conformational and solubility properties [27] [28]. Each ethylene glycol unit contributes approximately 3.5 angstroms to the fully extended chain length, resulting in a theoretical maximum spacer length of approximately 28 angstroms for the PEG8 domain [42]. However, under physiological conditions, the spacer adopts a more compact random coil conformation with an effective radius of gyration significantly smaller than the contour length [28] [29].
The PEG8 spacer exhibits exceptional hydrophilicity due to the presence of ether oxygen atoms capable of forming multiple hydrogen bonds with water molecules [30] [31]. This hydrophilic character enhances the aqueous solubility of conjugated biomolecules while minimizing aggregation phenomena commonly observed with hydrophobic linkers [27] [31]. The flexible nature of the polyethylene glycol backbone provides conformational freedom that reduces steric hindrance between conjugated molecular components [28] [45].
The N-hydroxysuccinimide ester functionality serves as the amine-reactive terminus, demonstrating high specificity for primary amino groups under mildly alkaline conditions [24] [26]. The NHS ester group forms through carbodiimide-mediated activation of carboxylic acids, creating an electrophilic carbonyl center susceptible to nucleophilic attack by deprotonated primary amines [24]. This reaction mechanism proceeds optimally at pH 7.2 to 9.0, where amino group nucleophilicity is enhanced while maintaining reasonable hydrolytic stability [24] [38].
The NHS ester demonstrates time-dependent hydrolysis in aqueous environments, with half-life values of 4-5 hours at pH 7.0 and 0°C, decreasing to approximately 10 minutes at pH 8.6 and 4°C [38]. This hydrolytic sensitivity necessitates prompt utilization following preparation or storage under anhydrous conditions to maintain reactivity [38] [40]. Upon successful conjugation with primary amines, the reaction yields stable amide bonds while releasing N-hydroxysuccinimide as a leaving group [24] [26].
Mal-amido-PEG8-NHS ester exhibits excellent solubility in polar protic and aprotic solvents, with water solubility enhanced by the hydrophilic PEG8 spacer component [10] [27]. The compound demonstrates ready dissolution in dimethylformamide, dimethyl sulfoxide, and aqueous buffer systems, facilitating versatile reaction conditions for bioconjugation applications [10] . Organic solvents such as dichloromethane and tetrahydrofuran also provide suitable media for compound dissolution, particularly when anhydrous conditions are required to prevent NHS ester hydrolysis [40].
The aqueous solubility profile shows pH-dependent characteristics, with enhanced dissolution observed under mildly alkaline conditions where both reactive termini maintain optimal stability and reactivity [38]. Phosphate-buffered saline and similar physiological buffer systems provide excellent solubilization while supporting bioconjugation reactions with minimal interference [40]. The compound's amphiphilic nature, conferred by the hydrophilic PEG8 core and moderately hydrophobic terminal groups, enables formulation flexibility across diverse solvent systems [22] [27].
The PEG8 spacer domain constitutes the primary source of hydrophilicity within Mal-amido-PEG8-NHS ester, contributing significantly to enhanced water solubility and biocompatibility [27] [30]. Each ethylene oxide unit contains ether oxygen atoms capable of forming multiple hydrogen bonds with surrounding water molecules, creating a highly hydrated molecular environment [30] [31]. This hydration shell effectively shields conjugated biomolecules from aggregation while maintaining conformational flexibility essential for biological activity [28] [31].
The hydrophilic character of the PEG8 component demonstrates molecular weight dependence, with longer polyethylene glycol chains providing enhanced water solubility and reduced immunogenicity [31]. Studies indicate that PEG-modified surfaces exhibit superior resistance to protein adsorption and cellular adhesion, attributed to steric repulsion mechanisms arising from hydrated polymer chains [30]. The eight ethylene oxide units provide an optimal balance between hydrophilicity enhancement and molecular size, avoiding excessive bulk while maintaining solubility benefits [34] [36].
The stability profile of Mal-amido-PEG8-NHS ester demonstrates distinct environmental dependencies related to pH, temperature, and humidity conditions [13] [38] [39]. Under acidic conditions (pH below 5.0), both maleimide and NHS ester functionalities exhibit enhanced stability, with minimal hydrolysis observed over extended periods [32] [38]. However, the maleimide group shows increased susceptibility to hydrolysis under alkaline conditions, particularly above pH 8.5, where ring-opening reactions become thermodynamically favorable [39] [41].
Temperature effects significantly influence compound stability, with storage at -20°C providing optimal preservation of reactivity for both terminal functional groups [3] [5] [17]. Elevated temperatures accelerate hydrolytic processes, particularly affecting NHS ester stability where hydrolysis rates increase exponentially with temperature [38] [40]. Humidity control proves critical for long-term storage, as moisture exposure promotes NHS ester hydrolysis and can lead to maleimide ring-opening under basic conditions [13] [41].
Environmental Parameter | Optimal Conditions | Stability Duration | Degradation Mechanism |
---|---|---|---|
Temperature | -20°C | >3 years | Minimized hydrolysis |
pH | 5.0-7.0 | 4-5 hours (aqueous) | NHS ester hydrolysis |
Humidity | Anhydrous | Indefinite (solid) | Prevented hydrolysis |
Light | Dark storage | >1 year | Photodegradation prevention |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Mal-amido-PEG8-NHS ester, with proton NMR revealing distinct chemical shift patterns characteristic of each functional domain [17]. The maleimide vinyl protons appear as a characteristic singlet at approximately 6.7 ppm, confirming the integrity of the electron-deficient alkene system [17]. The PEG8 spacer generates the most prominent signals, with ethylene oxide protons appearing as a complex multiplet between 3.6-3.8 ppm, integrating for thirty-two protons corresponding to the eight ethylene glycol units [17].
The NHS ester functionality contributes distinctive resonances, with the succinimide methylene protons appearing as a singlet at approximately 2.8 ppm [17]. Amide linkages within the molecular framework generate characteristic carbonyl carbon signals in carbon-13 NMR spectra, typically observed between 170-175 ppm [17]. The integration patterns and chemical shift values provide quantitative verification of structural integrity and can detect impurities or degradation products arising from hydrolysis reactions [17].
Mass spectrometric analysis of Mal-amido-PEG8-NHS ester consistently confirms the expected molecular ion peak at m/z 689.7, corresponding to the protonated molecular species [M+H]+ [17]. Electrospray ionization techniques provide optimal sensitivity for this molecular weight range, generating clean spectra with minimal fragmentation under gentle ionization conditions [17]. The isotope pattern analysis reveals characteristic distributions consistent with the molecular formula C30H47N3O15, providing additional confirmation of structural identity [17].
Fragmentation patterns under collision-induced dissociation conditions yield diagnostic product ions corresponding to loss of NHS (115 Da) and sequential PEG unit eliminations (44 Da per unit) [17]. These fragmentation pathways enable structural elucidation and can identify degradation products or synthetic impurities [17]. Tandem mass spectrometry techniques provide enhanced specificity for compound identification and quantification in complex biological matrices [17].
High-performance liquid chromatography analysis of Mal-amido-PEG8-NHS ester demonstrates characteristic retention behavior dependent upon column chemistry and mobile phase composition [17] [19]. Reverse-phase chromatography using C18 stationary phases typically yields retention times between 8-12 minutes under gradient elution conditions with water-acetonitrile mobile phases [17] [19]. The compound exhibits moderate hydrophobicity due to the amphiphilic nature conferred by hydrophilic PEG8 spacer and more hydrophobic terminal functionalities [19].
Mal-amido-PEG8-NHS ester represents a sophisticated heterobifunctional crosslinking reagent that combines maleimide and N-hydroxysuccinimide ester functionalities through an eight-unit polyethylene glycol spacer [1] [2]. The synthesis of this compound requires careful orchestration of multiple chemical transformations while maintaining the integrity of both reactive functional groups.
The most straightforward synthetic approach involves the direct coupling of maleimide-PEG8-amine with succinic anhydride under controlled conditions . This method begins with the preparation of maleimide-PEG8-amine, which serves as the primary building block. The terminal amine group undergoes nucleophilic attack on succinic anhydride in anhydrous dichloromethane, catalyzed by dimethylaminopyridine (DMAP) at room temperature . The reaction proceeds through an acylation mechanism, forming an amide linkage while simultaneously generating a terminal carboxylic acid functionality.
Following the initial coupling, the carboxylic acid terminus requires activation to form the NHS ester. This transformation typically employs N-hydroxysuccinimide in conjunction with a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) [4]. The activation proceeds under mild conditions, typically at 0-4°C, to minimize hydrolysis of the nascent NHS ester group [4].
An alternative synthetic route employs sequential assembly of the molecular components, beginning with polyethylene glycol diol as the starting material [5]. This approach offers greater flexibility in controlling the placement of functional groups but requires additional synthetic steps. The process initiates with selective monotosylation of PEG diol using tosyl chloride in the presence of silver oxide, which facilitates regioselective activation of one hydroxyl group [6].
The tosylated PEG intermediate undergoes nucleophilic substitution with maleimide-containing nucleophiles under basic conditions. Potassium carbonate or sodium hydride typically serves as the base, promoting the formation of the ether linkage between the PEG chain and the maleimide moiety [5]. The remaining hydroxyl group then requires conversion to the NHS ester functionality through a two-step process involving oxidation to a carboxylic acid followed by NHS activation [7].
Solid-phase synthesis methodologies have emerged as powerful tools for preparing monodisperse PEG derivatives with high purity and yield [8]. This approach utilizes polymer-supported synthesis strategies, typically employing Wang resin as the solid support. The synthesis cycle consists of three fundamental steps: deprotonation, Williamson ether formation, and protecting group removal [8].
The process begins with the attachment of a protected PEG unit to the resin through a cleavable benzyl ether linkage. Subsequent elongation proceeds through iterative cycles of deprotection and coupling, utilizing dimethoxytrityl (DMTr) as the protecting group [8]. The maleimide functionality can be introduced at any stage of the assembly, while the NHS ester group is typically installed as the final transformation before cleavage from the solid support.
A fourth synthetic strategy involves the preparation of a hydroxyl-terminated maleimide-PEG8 intermediate, followed by conversion to the corresponding NHS ester [9]. This approach begins with the synthesis of maleimide-PEG8-OH through ring-opening polymerization or coupling reactions. The terminal hydroxyl group undergoes esterification with succinic anhydride to generate the carboxylic acid intermediate [9].
The resulting acid requires immediate activation with NHS and a coupling reagent to prevent hydrolysis during storage [4]. This method offers advantages in terms of reaction monitoring and intermediate purification but requires careful timing to maintain NHS ester integrity.
The purification of Mal-amido-PEG8-NHS ester presents unique challenges due to the presence of multiple functional groups with different chemical properties and the hydrolytic instability of the NHS ester moiety [10] [11]. Successful purification strategies must balance efficiency with preservation of chemical integrity.
Silica gel column chromatography represents the primary purification technique for removing synthetic impurities and unreacted starting materials . The heterobifunctional nature of Mal-amido-PEG8-NHS ester requires carefully optimized solvent systems to achieve adequate separation while preventing decomposition. Typical eluent compositions employ dichloromethane with increasing concentrations of methanol (5-15%) to achieve selective elution .
The chromatographic behavior of the compound reflects the amphiphilic nature of the PEG spacer combined with the polar NHS ester and the relatively non-polar maleimide groups. Retention times vary significantly with mobile phase composition, requiring gradient elution for optimal resolution [12]. Column loading must be carefully controlled to prevent overloading effects that can compromise separation efficiency.
Reverse-phase high-performance liquid chromatography (RP-HPLC) provides superior resolution for final purification and analytical assessment . C18 stationary phases offer excellent compatibility with the compound's chemical properties, enabling separation of closely related impurities and degradation products. Mobile phase systems typically employ acetonitrile-water gradients with trifluoroacetic acid modification to enhance peak shape and resolution .
Size exclusion chromatography (SEC) offers complementary selectivity for removing low molecular weight impurities and oligomeric byproducts [13]. The technique proves particularly valuable for eliminating unreacted NHS and maleimide starting materials, which elute later than the target compound due to their smaller hydrodynamic volumes.
Membrane dialysis provides an alternative approach for removing small molecule contaminants while concentrating the product [5]. Molecular weight cutoff membranes in the 1-3 kDa range effectively retain the target compound while allowing passage of synthetic byproducts. This technique proves especially useful for removing salts and coupling reagents that may interfere with subsequent applications.
Real-time monitoring of purification progress requires analytical methods capable of distinguishing the target compound from closely related impurities [14]. UV-Vis spectroscopy provides a convenient method for tracking maleimide content through absorption at 280-300 nm, while the NHS ester can be monitored indirectly through its hydrolysis products [10].
High-resolution mass spectrometry enables definitive identification of the target compound and quantification of impurities [14]. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry proves particularly valuable for confirming molecular weight and assessing purity, providing mass accuracy sufficient to distinguish between closely related structures.
Comprehensive quality control of Mal-amido-PEG8-NHS ester requires a multi-analytical approach addressing chemical purity, functional group integrity, and stability characteristics [14] [11]. The dual functionality of the compound necessitates specific assays for each reactive group while monitoring overall structural integrity.
Nuclear magnetic resonance (NMR) spectroscopy provides the most comprehensive structural characterization, enabling confirmation of chemical identity and quantitative assessment of impurities [14]. Proton NMR analysis reveals characteristic signals for the maleimide protons at 6.6-6.8 ppm, PEG methylene protons at 3.5-3.7 ppm, and NHS ester protons in the 2.8-3.0 ppm region . Integration ratios between these signals provide quantitative information about functional group stoichiometry and potential hydrolysis products.
Carbon-13 NMR offers complementary structural information, particularly for identifying impurities that may not be readily apparent in proton spectra . The carbonyl carbons of both the maleimide and NHS ester groups provide diagnostic signals that confirm functional group integrity and reveal potential degradation pathways.
Mass spectrometry provides definitive molecular weight confirmation and enables detection of trace impurities [14]. Electrospray ionization (ESI) mass spectrometry typically yields [M+H]+ ions at m/z 690, while sodium adducts appear at m/z 712. High-resolution mass measurements enable differentiation between isobaric impurities and provide elemental composition information.
The NHS ester functionality requires specific assessment of its reactivity toward primary amines [15]. Standardized protocols involve reaction with excess benzylamine or other primary amine substrates under controlled conditions, followed by quantification of remaining NHS ester content through UV spectroscopy at 260 nm [15]. The NHS leaving group exhibits strong absorbance at this wavelength, enabling sensitive detection of hydrolysis or aminolysis reactions.
Maleimide reactivity assessment typically employs Ellman's assay or related thiol-quantification methods [16]. The compound is reacted with excess cysteine or other thiol-containing substrates under optimized conditions (pH 6.5-7.5), followed by quantification of remaining free thiols [17]. Complete consumption of thiols indicates full maleimide functionality, while incomplete reaction suggests reduced activity due to hydrolysis or other degradation processes.
Accelerated stability testing under controlled temperature and humidity conditions provides essential information for storage and handling protocols [18]. Samples stored at elevated temperatures (37°C, 50°C) and relative humidity (75%) undergo periodic analysis to assess degradation rates and identify predominant decomposition pathways.
The NHS ester functionality exhibits pH-dependent hydrolysis with half-lives ranging from 4-5 hours at pH 7.0 to 10 minutes at pH 8.6 [10] [19]. Stability testing protocols must account for this sensitivity, employing buffered systems to maintain consistent pH throughout the evaluation period.
Maleimide hydrolysis proceeds more slowly but becomes significant under alkaline conditions [20]. Rate constants for maleimide hydrolysis in the pH range 8.5-14 have been determined as k₁ = 47 M⁻¹ s⁻¹ for the neutral form and k₂ = 10⁻² M⁻¹ s⁻¹ for the anionic form [20].
Analytical methods require validation according to established pharmaceutical guidelines, ensuring accuracy, precision, and robustness [21]. HPLC methods typically demonstrate linearity over concentration ranges of 10-200 μg/mL with correlation coefficients exceeding 0.999 . Precision studies encompass both repeatability (same day, same analyst) and intermediate precision (different days, different analysts) with relative standard deviations typically below 2%.
Specificity testing demonstrates the ability to distinguish the target compound from related substances, including synthetic intermediates, hydrolysis products, and potential degradation impurities [14]. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions generate stressed samples for method specificity assessment.